ウンデカン酸ナトリウム

概要

説明

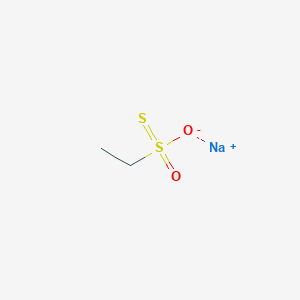

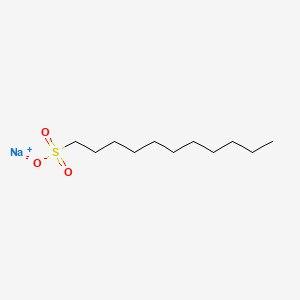

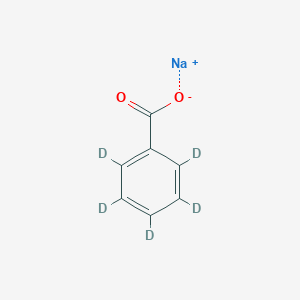

Sodium 1-undecanesulfonate, also known as 1-Undecanesulfonic acid sodium salt, is an anionic surfactant . It has a linear formula of CH3(CH2)10SO3Na and a molecular weight of 258.35 .

Molecular Structure Analysis

The molecular structure of Sodium 1-undecanesulfonate is represented by the linear formula CH3(CH2)10SO3Na . This indicates that the molecule consists of a chain of 11 carbon atoms, with a sulfonate group (SO3Na) attached to one end.Chemical Reactions Analysis

While specific chemical reactions involving Sodium 1-undecanesulfonate are not available, it is known to be used as an ion-associating reagent for High-Performance Liquid Chromatography (HPLC) .Physical And Chemical Properties Analysis

Sodium 1-undecanesulfonate is a solid at 20°C . It is hygroscopic, meaning it readily absorbs moisture from the environment . It is highly soluble in water .科学的研究の応用

イオンペアクロマトグラフィー

ウンデカン酸ナトリウムは、イオンペアクロマトグラフィーで広く用いられています。この手法は、目的のイオンと反対の電荷を持つイオンをペアにすることで、イオン性化合物を分離するために不可欠です。 ウンデカン酸ナトリウムは、このプロセスを促進するためのイオンペア試薬として機能します .

医薬品研究の触媒

医薬品研究では、ウンデカン酸ナトリウムは触媒として役立ちます。これは、新しい医薬品化合物を合成したり、既存の化合物を改変したりする反応に関与しています。 この化合物の触媒として働く能力は、遷移状態を安定化させ、活性化エネルギーを低下させることができるイオン性性質に由来しています .

溶解性の向上

この化合物の水への溶解性はほとんど透明で、その優れた溶解能力を示しています。 この特性は、均質な混合物を必要とするさまざまな研究用途の溶液を作成する際に特に役立ちます .

界面活性剤の研究

ウンデカン酸ナトリウムは、その界面活性剤としての特性について研究されています。界面活性剤は、2つの液体間または液体と固体間の界面張力を低下させる化合物です。 科学研究では、ウンデカン酸ナトリウムなどの界面活性剤は、エマルジョン形成、ミセル生成、および表面化学に関連する他の現象を研究するために使用されます .

環境分析

この化合物は、特に土壌および水中の汚染物質の研究において、環境分析にも使用されています。 クロマトグラフィー技術におけるその役割は、汚染物質の特定と定量に役立ち、環境モニタリングと修復の取り組みにとって不可欠です .

材料科学

材料科学では、ウンデカン酸ナトリウムを材料の合成および改変に適用できます。 その化学的特性は、材料の表面特性に影響を与える可能性があり、コーティング、ポリマー、およびその他の高度な材料の開発において重要です .

生化学的研究

ウンデカン酸ナトリウムは、生体分子の挙動を調査する生化学的研究で使用される場合があります。 タンパク質、脂質、および核酸との相互作用は、これらの生体高分子の構造と機能の関係に関する洞察を提供することができます .

分析方法開発

最後に、ウンデカン酸ナトリウムは、新しい分析方法の開発において貴重なものです。 研究者は、その特性を利用してクロマトグラフィー技術のパフォーマンスを向上させ、より効率的で正確な分析プロセスを実現しています .

作用機序

Target of Action

Sodium 1-undecanesulfonate is a chemical compound that primarily targets the hydrophobic pocket within the coiled coil domain of HIV-1 gp41 . This target is considered to be a hot-spot suitable for small molecule intervention of fusion .

Mode of Action

It is known that sodium 1-undecanesulfonate can act as a catalyst in pharmaceutical research . This suggests that it may facilitate or accelerate biochemical reactions without being consumed in the process .

Biochemical Pathways

Given its role as a catalyst in pharmaceutical research , it is likely that it influences multiple pathways, particularly those involving the hydrophobic pocket within the coiled coil domain of HIV-1 gp41 .

Pharmacokinetics

Its solubility in water is almost transparent , suggesting that it may have good bioavailability when administered in aqueous solutions .

Result of Action

Given its role as a catalyst in pharmaceutical research , it is likely that it influences the rate and efficiency of biochemical reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 1-undecanesulfonate. For instance, it is recommended to store Sodium 1-undecanesulfonate in a well-ventilated place and keep the container tightly closed . This suggests that exposure to air and moisture may affect its stability .

Safety and Hazards

It is recommended to avoid dust formation and avoid breathing in mist, gas, or vapors of Sodium 1-undecanesulfonate . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .

生化学分析

Biochemical Properties

Sodium 1-undecanesulfonate plays a significant role in biochemical reactions, particularly in ion pair chromatography. It interacts with enzymes, proteins, and other biomolecules by forming ion pairs, which can alter the behavior of these molecules in chromatographic processes. For instance, it can interact with proteins by binding to their charged residues, thereby affecting their solubility and separation during chromatography .

Cellular Effects

Sodium 1-undecanesulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the ionic environment, which in turn can impact the activity of ion channels and transporters. This compound has been observed to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, sodium 1-undecanesulfonate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming ion pairs with their active sites, thereby altering their catalytic activity. Additionally, it can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 1-undecanesulfonate can change over time. The compound is relatively stable, but its activity can degrade under certain conditions, such as prolonged exposure to light or extreme pH levels. Long-term studies have shown that it can have lasting effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of sodium 1-undecanesulfonate vary with different dosages in animal models. At low doses, it can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm .

Metabolic Pathways

Sodium 1-undecanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect metabolite levels by altering the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in lipid metabolism, thereby influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, sodium 1-undecanesulfonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its ionic nature, which allows it to interact with various cellular structures .

Subcellular Localization

Sodium 1-undecanesulfonate is localized in specific subcellular compartments, where it can exert its biochemical effects. It may be directed to particular organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within these compartments .

特性

IUPAC Name |

sodium;undecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMQUCVJHLWQHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635654 | |

| Record name | Sodium undecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5838-34-6 | |

| Record name | Sodium undecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Undecanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium 1-undecanesulfonate interact with Single-Walled Carbon Nanotubes (SWCNTs) and influence their redox activity?

A1: Sodium 1-undecanesulfonate (SUS), similar to Sodium dodecyl sulfate (SDS), forms a sparse, primarily single layer around SWCNTs. [] This interaction differs from Sodium dodecylbenzenesulfonate (SDBS), which creates a dense coating on SWCNTs. This difference in coating behavior significantly impacts the redox activity of SWCNTs. The sparse SUS layer allows for charge-transfer reactions, enabling redox chemistry. In contrast, the dense SDBS layer acts as a barrier, hindering charge transfer and suppressing redox reactions. [] Molecular dynamics simulations support these observations, showcasing the distinct assembly patterns of these surfactants around SWCNTs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt](/img/structure/B1324453.png)

![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)